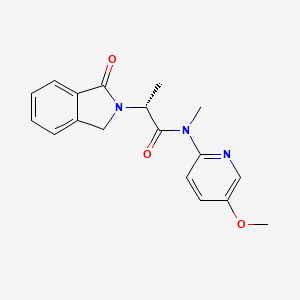
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound may reduce inflammation and oxidative stress by modulating the activity of certain signaling pathways involved in these processes. The anti-diabetic effects of the compound may be due to its ability to improve insulin sensitivity and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. The compound has also been found to reduce inflammation and oxidative stress by modulating the activity of certain signaling pathways involved in these processes. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and diabetes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide. One direction is to further investigate the mechanism of action of the compound, particularly its effects on signaling pathways involved in cancer, inflammation, and diabetes. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesemethoden
The synthesis of (2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the reaction of 5-methoxypyridine-2-carbaldehyde, N-methyl glycine methyl ester, and 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and anti-diabetic properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapeutics. Additionally, it has been found to reduce inflammation and oxidative stress in animal models of inflammation, suggesting its potential use in the treatment of inflammatory diseases. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, indicating its potential as an anti-diabetic agent.
Eigenschaften
IUPAC Name |
(2R)-N-(5-methoxypyridin-2-yl)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12(21-11-13-6-4-5-7-15(13)18(21)23)17(22)20(2)16-9-8-14(24-3)10-19-16/h4-10,12H,11H2,1-3H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUPLJVZFYDJFL-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=NC=C(C=C1)OC)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)C1=NC=C(C=C1)OC)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methyl-1,2-oxazol-4-yl)methyl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353427.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(1,2-thiazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7353431.png)

![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(3-fluoro-5-morpholin-4-ylphenyl)urea](/img/structure/B7353444.png)
![6-[[(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidin-1-yl]methyl]pyridazin-3-amine](/img/structure/B7353460.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7353475.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]urea](/img/structure/B7353479.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-[5-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7353480.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(5-methoxypyridin-2-yl)-N-methyltriazole-4-carboxamide](/img/structure/B7353492.png)
![1-[3-[5-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-one](/img/structure/B7353496.png)
![(1R,2S)-2-[3-(2-pyrazol-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353499.png)
![(3aS,7aS)-3a-[3-[2-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353506.png)
![(3aS,7aS)-3a-[3-(5-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353516.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-(pyrazin-2-ylmethyl)-1,2,4-oxadiazole](/img/structure/B7353522.png)